Cas no 129874-08-4 (Terpenes)

Terpenes structure
Terpenes structure
Product Name:Terpenes
N.o CAS:129874-08-4
MF:C24H40O5
MW:408.57140827179
CID:102862
PubChem ID:221493
Update Time:2025-04-18

Terpenes Propriedades químicas e físicas

Nomes e Identificadores

    • Terpenes
    • Terpene
    • Terpene series
    • Terpenes and Terpenoids
    • Terpenoids
    • BBR2
    • Dertosol N
    • FlorinS
    • HFT 1
    • Hydrocarbons, terpenic
    • Norpine 65
    • Rentry D
    • Terpanes
    • EC 201-337-8
    • 5beta-Cholanic acid, 3alpha,7alpha,12alpha-trihydroxy- (7CI)
    • URSODEOXYCHOLIC ACID IMPURITY B [EP IMPURITY]
    • CHEBI:16359
    • 3alpha,7alpha,12alpha-Trihydroxy-beta-cholanic acid
    • NSC-6135
    • CholsA currencyure
    • 3a,7a,12a-Trihydroxy-b-cholanate
    • Cholic acid, British Pharmacopoeia (BP) Reference Standard
    • 5.beta.-Cholan-24-oic acid, 3.alpha.,7.alpha.,12.alpha.-trihydroxy-
    • Cholalin
    • 3a,7a,12a-Trihydroxy-b-cholanic acid
    • kolbam
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3-alpha,5-beta,7-alpha,12-alpha)-
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oate
    • Cholalic acid
    • (R)-4-((3R,5S,7R,8R,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • (4R)-4-((3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • Orphacol&Reg;
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure [German]
    • HY-N0324
    • C00695
    • 5.beta.-Cholan-24-oic acid,7.alpha.,12.alpha.-trihydroxy-
    • CCG-268746
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxy-5-.beta.-cholan-24-oic acid
    • 129874-08-4
    • Cholic acid, from ox or sheep bile, >=98%
    • NCGC00142384-03
    • Colalin
    • Cholic acid (USAN)
    • orphacol
    • Z1954806455
    • 361-09-1
    • HSDB 982
    • OrphacolReg
    • 3a,7a,12a-Trihydroxycholanate
    • 17-beta-(1-Methyl-3-carboxypropyl)etiocholane-3alpha,7alpha,12alpha-triol
    • Cholalate
    • DB02659
    • Cholic acid, United States Pharmacopeia (USP) Reference Standard
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)-
    • SCHEMBL27461
    • LMST04010001
    • Cholic acid, 500 mug/mL in methanol, certified reference material
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanic acid
    • 5b-Cholic acid
    • 17beta-[1-Methyl-3-carboxypropyl]etiocholane-3alpha,7alpha,12alpha-triol
    • 3a,7a,12a-Trihydroxy-beta-cholanic acid
    • CHOLIC ACID [FCC]
    • CHEMBL205596
    • cholic-acid
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanic acid
    • (3.alpha.,5.beta.,7.alpha.,12.alpha.)-3,7,12-Trihydroxycholan-24-oic acid sodium salt
    • HMS2268L18
    • 4-[(3R,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5beta-Cholan-24-oic acid, 3alpha,7alpha,12alpha-trihydroxy-
    • 3a,7a,12a-Trihydroxy-5b-cholanoic acid
    • 17b-[1-Methyl-3-carboxypropyl]etiocholane-3a,7a,12a-triol
    • CHOLIC ACID [JAN]
    • MLS001066422
    • SMR000112165
    • Cholic acid (8CI)
    • (4R)-4-[(1S,2S,5R,7S,9R,10R,11S,14R,15R,16S)-5,9,16-trihydroxy-2,15-dimethyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadecan-14-yl]pentanoic acid
    • cholicacid
    • CHOLIC ACID [WHO-DD]
    • Cholic acid, European Pharmacopoeia (EP) Reference Standard
    • 3-alpha,7-alpha,12-alpha-Trihydroxy-5-beta-cholan-24-oic acid
    • 3,7,12-Trihydroxycholan-24-oic acid, (3alpha,5beta,7alpha,12alpha)-
    • NSC6135
    • 3,7,12-Trihydroxy-cholan-24-oic acid, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • GTPL609
    • DTXSID6040660
    • 3-alpha,7-alpha,12-alpha-Trihydroxycholansaeure
    • 3a,7a,12a-Trihydroxy-5b-cholanoate
    • cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic Acid (Cholic Acid)
    • Cholbam (TN)
    • CHOLIC ACID (USP-RS)
    • 3.alpha.,7.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • SODIUM CHOLATE
    • 5.beta.-Cholic acid
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3alpha,5beta,7alpha,12alpha)- (9CI)
    • SR-01000765698-4
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol 5beta-Cholic acid
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanoic acid
    • 3a,7a,12a-Trihydroxy-beta-cholanate
    • (4R)-4-[(1R,3aS,3bR,4R,5aS,7R,9aS,9bS,11S,11aR)-4,7,11-trihydroxy-9a,11a-dimethyl-hexadecahydro-1H-cyclopenta[a]phenanthren-1-yl]pentanoic acid
    • CHOLAN-24-OIC ACID, 3,7,12-TRIHYDROXY-, (3-.ALPHA.,5-.BETA.,7-.ALPHA.,12-.ALPHA.)-
    • 4-10-00-02072 (Beilstein Handbook Reference)
    • Cholan-24-oic acid,7,12-trihydroxy-, (3.alpha.,5.beta.,7.alpha.,12.alpha.)-
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholanate
    • SR-01000765698
    • 3,7,12-Trihydroxy-cholan-24-oic acid (3-alpha,5-beta,7-alpha,12-alpha)
    • Cholsaeure
    • Q287415
    • 3.alpha.,12.alpha.-Trihydroxy-5.beta.-cholanic acid
    • 3a,7a,12a-Trihydroxy-5b-cholan-24-oic acid
    • CS-6608
    • Cholan-24-oic acid, 3,7,12-trihydroxy-, (3a,5b,7a,12a)-
    • 5b-Cholate
    • Cholbam
    • CHD
    • CHOLIC ACID (EP IMPURITY)
    • (3alpha,5beta,7alpha,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid, Vetec(TM) reagent grade, 98%
    • 3a,7a,12a-Trihydroxy-5b-cholanate
    • 3-.alpha.,7-.alpha.,12-.alpha.-Trihydroxycholansaeure
    • Cholsaeure [German]
    • 3a,7a,12a-Trihydroxy-5b-cholanic acid
    • D10699
    • CCRIS 1626
    • bmse000650
    • (R)-4-((3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-Trihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid
    • 10321-98-9
    • CHOLIC ACID [ORANGE BOOK]
    • DTXCID4020660
    • BDBM21680
    • Colalin (VAN)
    • 5beta-Cholanic acid-3alpha,7alpha,12alpha-triol
    • AS-69849
    • 3a,7a,12a-Trihydroxycholanic acid
    • BRN 2822009
    • MLS002207051
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
    • 5b-Cholanic acid-3a,7a,12a-triol
    • EN300-6766788
    • 3alpha, 7alpha, 12alpha-trihydroxy-5beta-cholanoic acid
    • (3alpha,5beta,7alpha,8x,12alpha)-3,7,12-trihydroxycholan-24-oic acid
    • UNII-G1JO7801AE
    • 3a,7a,12a-Trihydroxy-5A-cholanic acid
    • BIDD:PXR0196
    • (3alpha,5beta,7alpha,8alpha,12alpha,14beta,17alpha)-3,7,12-trihydroxycholan-24-oic acid
    • Cholic acid (sodium)
    • 3,7,12-Trihydroxycholanic acid
    • Cholic acid, 5beta-
    • 81-25-4
    • G1JO7801AE
    • 17.beta.-(1-Methyl-3-carboxypropyl)etiocholane-3.alpha.,7.alpha.,12.alpha.-triol
    • Cholic acid [USAN]
    • AKOS005622502
    • NS00010900
    • C24H40O5
    • s3742
    • C-5900
    • 3alpha,7alpha,12alpha-Trihydroxycholanic acid
    • EINECS 201-337-8
    • MFCD00003672
    • CHOLIC ACID [EMA EPAR]
    • A830252
    • (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoicacid
    • cholate
    • CHOLIC ACID [USP-RS]
    • Spectrum5_002005
    • CHOLIC ACID [HSDB]
    • CHOLIC ACID [EP IMPURITY]
    • 3-&alpha,7-&alpha,12-&alpha-trihydroxy-5-&beta-cholanate
    • 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-oic acid
    • URSODEOXYCHOLIC ACID IMPURITY B (EP IMPURITY)
    • 4-((1S,2S,7S,11S,16S,5R,9R,10R,14R,15R)-5,9,16-trihydroxy-2,15-dimethyltetracy clo[8.7.0.0<2,7>.0<11,15>]heptadec-14-yl)pentanoic acid
    • BP-30084
    • CHOLIC ACID [MI]
    • Inchi: 1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1
    • Chave InChI: BHQCQFFYRZLCQQ-OELDTZBJSA-N
    • SMILES: O[C@H]1C[C@@H]2[C@@]3(C)CC[C@H](C[C@H]3C[C@H]([C@H]2[C@@H]2CC[C@H]([C@H](C)CCC(=O)O)[C@]21C)O)O

Propriedades Computadas

  • Massa Exacta: 196.1464
  • Massa monoisotópica: 408.288
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 4
  • Contagem de aceitadores de ligações de hidrogénio: 5
  • Contagem de Átomos Pesados: 29
  • Contagem de Ligações Rotativas: 4
  • Complexidade: 637
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 11
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Superfície polar topológica: 98A^2
  • XLogP3: 3.6

Propriedades Experimentais

  • Cor/Forma: 白色至 灰白色结晶粉末
  • Densidade: 1.184
  • Ponto de Fusão: 197-202℃
  • Ponto de ebulição: 545
  • Ponto de Flash: 321°C
  • Índice de Refracção: 1.558
  • PSA: 26.3
  • LogP: 3.44870
  • Rotação Específica: 36 º (C=0.6, 95% ETOH)

Terpenes Informações de segurança

  • Condição de armazenamento:储存于冷库。

Terpenes Literatura Relacionada

Fornecedores recomendados
Wuhan ChemNorm Biotech Co.,Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
Wuhan ChemNorm Biotech Co.,Ltd.
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
Shanghai Hongxiang Biomedical Technology Co., Ltd.
SunaTech Inc.
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
SunaTech Inc.
PRIBOLAB PTE.LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
Reagente
PRIBOLAB PTE.LTD
ASIACHEM I&E (JIANGSU) CO., LTD
Membro Ouro
Audited Supplier Fornecedor auditado
CN Fornecedor
A granel
ASIACHEM I&E (JIANGSU) CO., LTD